2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
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Overview
Description
2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide is an organic compound with the molecular formula C13H16N2O. This compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a 3,4-dimethylphenyl ethyl moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide typically involves the reaction of 3,4-dimethylphenyl ethylamine with cyanoacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as triethylamine, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides or other derivatives.
Scientific Research Applications
2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide
- 2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide
- 2-Cyano-N-(3-methoxybenzyl)acetamide
Uniqueness
2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide is unique due to the presence of both cyano and acetamide groups attached to a 3,4-dimethylphenyl ethyl moiety. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-4-5-12(8-10(9)2)11(3)15-13(16)6-7-14/h4-5,8,11H,6H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNVONRWILNRJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)CC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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